molecular formula C8H5N3O2 B1294896 6-Nitroquinoxaline CAS No. 6639-87-8

6-Nitroquinoxaline

Cat. No. B1294896
M. Wt: 175.14 g/mol
InChI Key: YLKFDRWBZAALPN-UHFFFAOYSA-N
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Patent
US08765760B2

Procedure details

A suspension of 4-nitrobenzene-1,2-diamine (15.3 g, 0.1 mol) and oxalaldehyde (40% in water, 17.4 g, 0.12 mol) in EtOH (150 mL) was stirred at reflux for 16 h. The mixture was then filtered, and the solid was collected to give 6-nitroquinoxaline as a yellow solid (17.0 g, yield 97%). ESI MS: m/z 176.0 [M+H]+.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([NH2:11])[C:7]([NH2:10])=[CH:8][CH:9]=1)([O-:3])=[O:2].[CH:12](=O)[CH:13]=O>CCO>[N+:1]([C:4]1[CH:5]=[C:6]2[C:7](=[CH:8][CH:9]=1)[N:10]=[CH:13][CH:12]=[N:11]2)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)N)N
Name
Quantity
17.4 g
Type
reactant
Smiles
C(C=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the solid was collected

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2N=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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